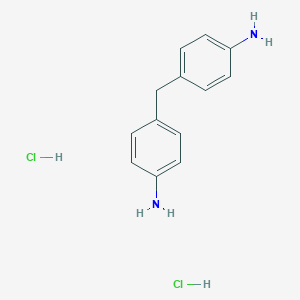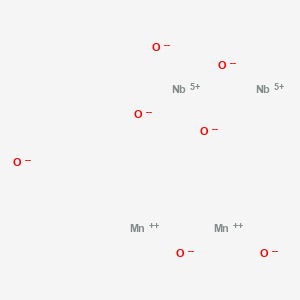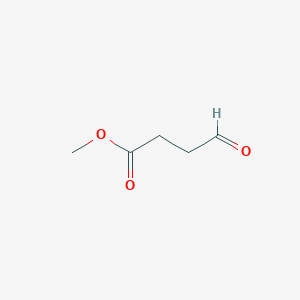
Ytterbium(3+);triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium(III) triiodide, also known as YbI3, is a compound of ytterbium and iodine. It is a dark brown, crystalline solid with a formula weight of 554.16 g/mol. YbI3 is a highly reactive compound and is used in a variety of scientific applications. It is a versatile compound that can be used in a variety of ways in the laboratory, including synthesis, analysis, and as a catalyst.
Scientific Research Applications
Photovoltaic Applications
One area of significant interest is the use of ytterbium-related compounds in photovoltaics. The additive engineering of perovskite solar cells, for instance, involves the use of materials like methylammonium lead triiodide, showcasing the critical role of iodide compounds in enhancing the performance and stability of photovoltaic devices (Mangrulkar & Stevenson, 2021). These additives, both organic and inorganic, contribute to better charge transport, high open-circuit voltages, and improved overall efficiency, suggesting that ytterbium(3+);triiodide could find similar applications in optimizing photovoltaic materials.
Laser Isotope Separation
Ytterbium isotopes have been the subject of research in the context of laser isotope separation, a process critical for various applications ranging from medicine to nuclear energy. Studies conducted at institutions like the Institute of General Physics of the Russian Academy of Sciences have demonstrated the feasibility of using laser separation techniques for isolating rare ytterbium isotopes, providing a pathway for the industrial-scale production of enriched ytterbium (Yakovlenko, 1998). This research underlines the importance of ytterbium compounds in the development of advanced material processing technologies.
Optical Amplification and Electronics
Ytterbium-doped materials have also been explored for their optical properties, especially in the context of photoluminescence and optical amplification. Germanate glasses doped with ytterbium and other rare-earth ions have shown potential in enhancing upconversion processes, leading to significant improvements in the efficiency of optical devices (Kassab et al., 2019). Such materials can be crucial for the development of optical amplifiers and other electronic components that require efficient light manipulation and signal amplification.
Mechanism of Action
Target of Action
Ytterbium(3+);triiodide is a chemical compound with the formula YbI3. It is one of the iodides of ytterbium
Mode of Action
It is known that this compound can be prepared by reacting metallic ytterbium with iodine at 500°c with a 30 atm pressure .
Biochemical Pathways
It is known that this compound decomposes to ytterbium(ii) iodide upon heating .
Pharmacokinetics
It is known that this compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
Some studies suggest that ytterbium complexes can display high near-infrared (nir) luminescence and have been used for nir living cell imaging .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, this compound decomposes to ytterbium(II) iodide upon heating .
Safety and Hazards
When handling Ytterbium(III) iodide, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Ingestion and dust formation should be avoided. The compound should be used only in well-ventilated areas and handled in accordance with good industrial hygiene and safety practice .
Future Directions
While the specific future directions for Ytterbium(III) iodide are not mentioned in the search results, a related compound, cesium ytterbium triiodide (CsYbI3) cubic perovskite nanocrystals, has been synthesized and characterized for optoelectronic applications . These nanocrystals exhibit strong excitation-independent emission and high quantum yields. They also show potential for use in organic–inorganic hybrid photodetectors as a photoactive layer .
Biochemical Analysis
Cellular Effects
Research on the cellular effects of Ytterbium(3+);triiodide is limited. A study on ytterbium oxide nanoparticles, which may share some properties with this compound, showed signs of oxidative damage through up-regulation of 60–87% of MDA while down-regulation of 20–40% of GSH-PX and GSH content .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is limited. A study on ytterbium oxide nanoparticles showed bioaccumulation in mice tissues .
properties
| { "1. Design of the Synthesis Pathway": "The synthesis of Ytterbium(3+);triiodide can be achieved through a simple precipitation reaction between Ytterbium nitrate and potassium iodide.", "2. Starting Materials": [ "Ytterbium nitrate (Yb(NO3)3)", "Potassium iodide (KI)", "Distilled water (H2O)" ], "3. Reaction": [ "Dissolve Ytterbium nitrate in distilled water to form a clear solution.", "Add potassium iodide to the solution and stir.", "A yellow precipitate of Ytterbium(3+);triiodide will form.", "Filter the precipitate and wash it with distilled water to remove any impurities.", "Dry the precipitate under vacuum or in an oven at low temperature." ] } | |
CAS RN |
13813-44-0 |
Molecular Formula |
I3Yb |
Molecular Weight |
553.76 g/mol |
IUPAC Name |
triiodoytterbium |
InChI |
InChI=1S/3HI.Yb/h3*1H;/q;;;+3/p-3 |
InChI Key |
LSSJSIMBIIVSTN-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Yb+3] |
Canonical SMILES |
I[Yb](I)I |
Other CAS RN |
13813-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



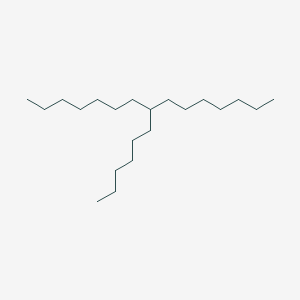
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
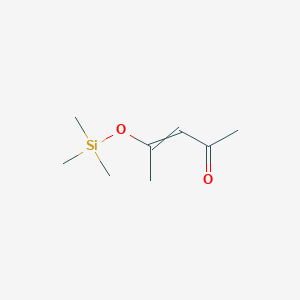
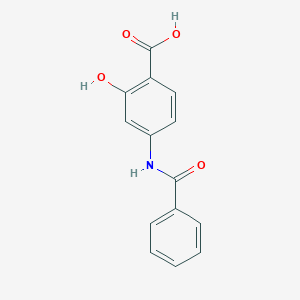
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
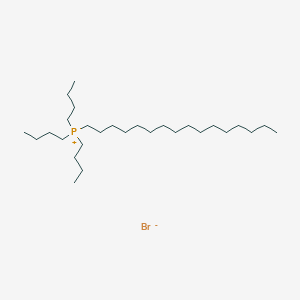
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)

